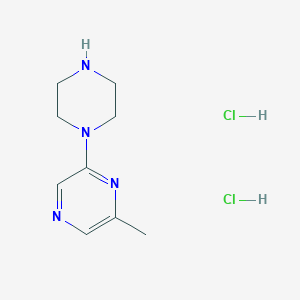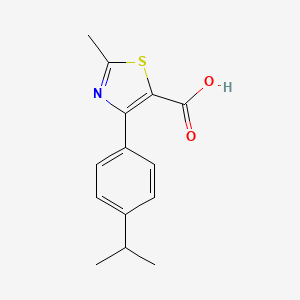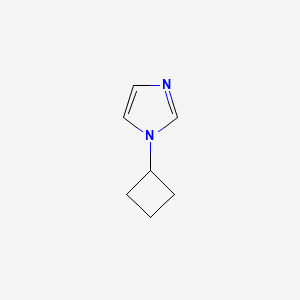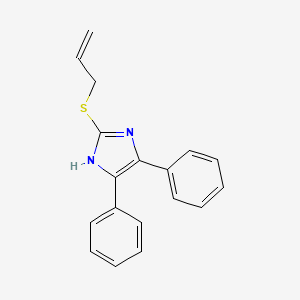![molecular formula C18H20BrN3O B12272125 N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272125.png)
N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
The synthesis of N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mecanismo De Acción
The mechanism of action of N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(4-bromobenzoyl)piperidin-4-yl]-N-(oxan-4-yl)acetamide: Studied for its potential therapeutic applications.
N-(4-{5-[1-(4-bromobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide: Investigated for its biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propiedades
Fórmula molecular |
C18H20BrN3O |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H20BrN3O/c1-21(17-4-2-3-11-20-17)16-9-12-22(13-10-16)18(23)14-5-7-15(19)8-6-14/h2-8,11,16H,9-10,12-13H2,1H3 |
Clave InChI |
JUUWUSAKDRFCNJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272043.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)



![3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)

![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)



